molecular formula C14H19NO3 B1373639 3-[(2,2-Dimethylpropyl)(methyl)carbamoyl]benzoic acid CAS No. 1307060-05-4

3-[(2,2-Dimethylpropyl)(methyl)carbamoyl]benzoic acid

Cat. No.: B1373639
CAS No.: 1307060-05-4
M. Wt: 249.3 g/mol
InChI Key: XTIWPJVLMKVNCX-UHFFFAOYSA-N
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Description

“3-[(2,2-Dimethylpropyl)(methyl)carbamoyl]benzoic acid” is a chemical compound with the CAS Number: 1307060-05-4 . It has a molecular weight of 249.31 . The IUPAC name for this compound is 3-{[methyl(neopentyl)amino]carbonyl}benzoic acid .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C14H19NO3/c1-14(2,3)9-15(4)12(16)10-6-5-7-11(8-10)13(17)18/h5-8H,9H2,1-4H3,(H,17,18) . This code provides a unique representation of the compound’s molecular structure.


Physical and Chemical Properties Analysis

“this compound” is a powder that is stored at room temperature . It has a molecular weight of 249.31 .

Scientific Research Applications

  • Analytical Chemistry and Human Health Monitoring

    • The compound has been utilized in the development of a method for determining major metabolites of synthetic pyrethroids in human urine. This method involves solid-phase extraction and gas chromatography-tandem mass spectrometry, highlighting its relevance in analytical chemistry and potential applications in human health monitoring (Arrebola et al., 1999).
  • Organic Synthesis and Catalysis

    • In organic synthesis, this compound has been involved in the Rhodium(I)-catalyzed carboxylation of aryl- and alkenylboronic esters with CO2. This process is significant for preparing various functionalized aryl- and alkenyl-carboxylic acids, showcasing its role in catalysis and organic compound synthesis (Ukai et al., 2006).
  • Radiotracer Synthesis for Alzheimer's Disease Imaging

    • The compound has contributed to the synthesis of Carbon-11-labeled casein kinase 1 (CK1) inhibitors. These inhibitors are potential PET radiotracers for imaging Alzheimer's disease, indicating its importance in the development of diagnostic tools in neurology (Gao et al., 2018).
  • Environmental Science and Wastewater Treatment

    • Its derivatives, namely carbamoyl benzoic acids, have been studied for their use in coagulation-flocculation processes of wastewater. These compounds have demonstrated potential in removing hazardous heavy metals from wastewater, underscoring their environmental applications (Martinez-Quiroz et al., 2017).
  • Food Science and Preservation

    • Research has been conducted on benzoic acid derivatives, including this compound, for their occurrence and uses as naturally occurring compounds in foods and as additives. This includes their roles as preservatives and flavoring agents, emphasizing their significance in food science and safety (del Olmo et al., 2017).
  • Coordination Chemistry and Luminescence Sensing

    • The compound has been used in the construction of zinc(II) coordination polymers for highly sensitive detection of picric acid. This demonstrates its application in coordination chemistry and luminescence sensing, which can be relevant in security and environmental monitoring (Zheng et al., 2021).

Safety and Hazards

For safety information and potential hazards, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Properties

IUPAC Name

3-[2,2-dimethylpropyl(methyl)carbamoyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c1-14(2,3)9-15(4)12(16)10-6-5-7-11(8-10)13(17)18/h5-8H,9H2,1-4H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTIWPJVLMKVNCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CN(C)C(=O)C1=CC(=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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